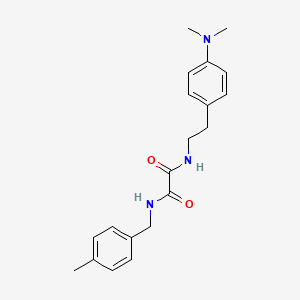

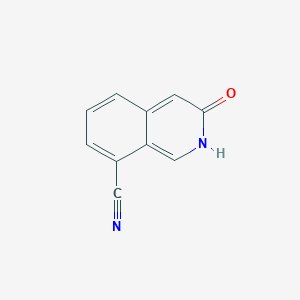

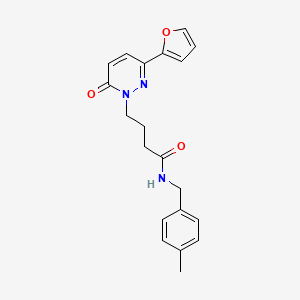

![molecular formula C20H15Cl3O2S B2918931 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol CAS No. 252026-78-1](/img/structure/B2918931.png)

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol, also known as BCDCS, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 464.9 g/mol, and a melting point of 99-100 °C. BCDCS is of particular interest due to its unique properties, which make it an attractive option for laboratory experiments. It is a highly polar compound with a relatively low molecular weight, making it ideal for use in a variety of biochemical and physiological processes.

Applications De Recherche Scientifique

Catalysis in Oxidation Reactions

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol exhibits utility in catalytic oxidation reactions. For instance, it has been used as an efficient oxidant agent in the selective oxidation of alcohols to aldehydes and ketones, using oxo-rhenium complexes as catalysts. This process is notable for its selectivity in oxidizing primary alcohols to aldehydes without further oxidation to acids (Sousa et al., 2013).

Synthesis of Diarylmethyl Sulfur and Selenium Compounds

The compound has been used in the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds. These compounds, characterized by various spectroscopic techniques, play a significant role in developing new materials and chemicals (Bhasin et al., 2004).

Hydrodechlorination Studies

In scientific research, this compound has been studied for its role in hydrodechlorination reactions. Research focusing on the hydrodechlorination of related compounds in the liquid phase has contributed to understanding chemical reaction mechanisms and developing new catalytic processes (Lapierre et al., 1978).

Development of Extraction Techniques

The compound has been involved in developing novel extraction techniques, such as dispersive liquid-phase microextraction. This method is significant for preconcentrating and determining environmental pollutants in water samples, demonstrating the compound's relevance in environmental analysis (Li et al., 2010).

Metabolism Studies

In the field of biochemistry, the metabolism of related compounds has been a subject of study, leading to a better understanding of metabolic pathways and enzymatic reactions. Such research is crucial for developing new drugs and understanding the environmental impact of various chemicals (Suggs et al., 1970).

Propriétés

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfinylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3O2S/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-26(25)19-4-2-1-3-18(19)23/h1-12,24H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQOIMWAJZJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

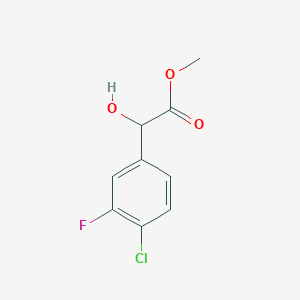

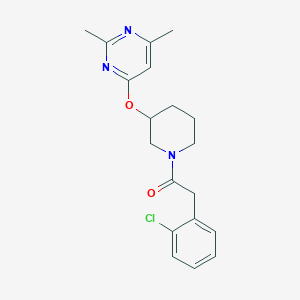

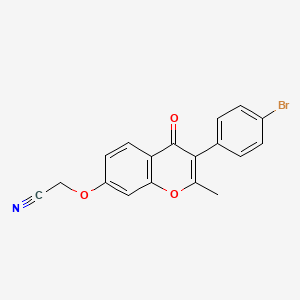

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)

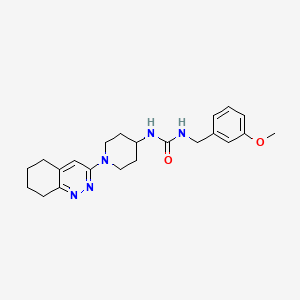

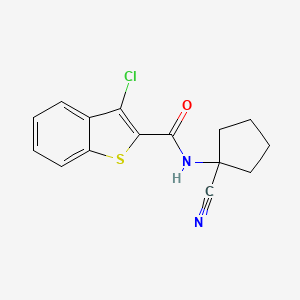

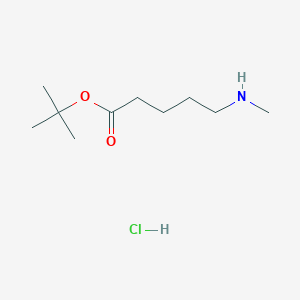

![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)

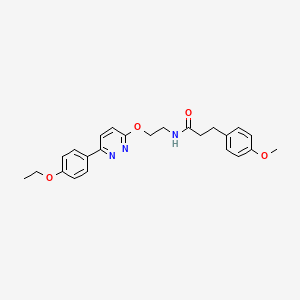

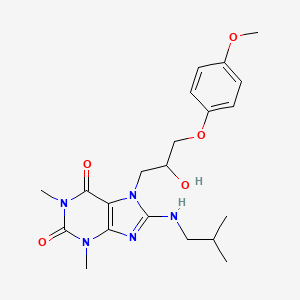

![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)